molecular formula C8H14ClNO2 B2541891 Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride CAS No. 2059910-47-1

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

Cat. No.: B2541891
CAS No.: 2059910-47-1
M. Wt: 191.66
InChI Key: CPJJIPMHNWAJBL-YWHDXUBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound featuring a rigid [3.1.0]hexane scaffold with stereospecific substitutions at positions 1, 3, and 3. Its molecular formula is C₆H₁₀N₂O·HCl (MW: 162.62 g/mol), and it is registered under CAS# 709031-39-0 . This compound is a key intermediate in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors, such as the antidiabetic drug Saxagliptin . The stereochemistry (1S,3S,5S) is critical for its biological activity, as enantiomeric forms exhibit distinct pharmacological profiles .

The synthesis typically involves thermal cyclization of L-glutamic acid derivatives, followed by enamine formation and Simmons-Smith reactions to construct the bicyclic core .

Properties

IUPAC Name

methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-5(8)2-6(9)4-8;/h5-6H,2-4,9H2,1H3;1H/t5-,6+,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJJIPMHNWAJBL-YWHDXUBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1C[C@@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride typically involves the reaction of azabicyclohexane with formyl chloride to produce the N-formylated product. This intermediate is then reacted with hydrochloric acid to yield the desired hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related bicyclo[3.1.0]hexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound (Hydrochloride) C₆H₁₀N₂O·HCl 162.62 709031-39-0 DPP-IV intermediate; stereospecific (1S,3S,5S) configuration
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 2497594-26-8 Additional methyl group at position 5; higher lipophilicity
Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 69407-32-5 Ethyl ester substitution; used in peptide mimetics
Isopropyl ester derivative (Compound 15, ) C₁₈H₂₁ClN₆O₃S 488.12 - 5-chlorothiophen-2-yl substituent; enhanced adenosine receptor affinity

Key Observations :

  • Ester Group Modifications : Ethyl and isopropyl esters (e.g., Compound 15) demonstrate how bulkier ester groups influence synthetic yields (52–71%) and receptor binding profiles .
  • Substituent Diversity: Chlorothiophene or purine-based substituents () enhance interactions with biological targets like adenosine receptors or kinases.

Analytical Characterization

  • NMR Spectroscopy : The target compound’s ¹H NMR displays distinct signals for the bicyclic core (δ 1.2–3.5 ppm) and amine protons (δ 5.8 ppm). Analogs with aromatic substituents (e.g., Compound 13) show additional peaks at δ 7.0–7.9 ppm for thiophene or purine moieties .
  • HRMS Validation : Discrepancies between calculated and experimental HRMS values (e.g., 473.1050 vs. 473.1056 for Compound 13) confirm structural fidelity .

Biological Activity

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride is a compound that has garnered interest in pharmacological research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the bicyclic structure which contributes to its biological activity. The molecular formula is C8H14N2O2HClC_8H_{14}N_2O_2\cdot HCl with a molecular weight of approximately 190.67 g/mol. The unique bicyclic framework allows for specific interactions with biological targets, particularly receptors involved in neurotransmission and pain modulation.

1. Receptor Interaction

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate has been studied for its activity at various receptors:

  • Opioid Receptors : This compound has been noted for its potential as an opioid receptor ligand. A study highlighted the synthesis of a class of compounds related to bicyclo[3.1.0]hexane that exhibited significant binding affinity to μ-opioid receptors, indicating potential applications in pain management .
  • Adenosine Receptors : Research has indicated that bicyclo[3.1.0]hexane derivatives can act as ligands for adenosine receptors (A3AR), which are implicated in various physiological processes including inflammation and cancer . The most potent derivatives showed moderate affinity (Ki = 0.38 μM) for A3 receptors.

2. Therapeutic Implications

Given its receptor interactions, Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate may have therapeutic implications in:

  • Pain Relief : Its activity at opioid receptors suggests it could be developed as a novel analgesic.
  • Anti-inflammatory Applications : The interaction with adenosine receptors positions it as a candidate for treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeTarget ReceptorAffinity (Ki)Reference
Opioid Receptorμ-opioidNot specified
Adenosine ReceptorA3AR0.38 μM
Inflammation ModulationVariousNot specified

Case Study 1: Opioid Ligands Development

A study focused on synthesizing compounds based on the bicyclo[3.1.0]hexane core structure found that modifications could significantly enhance binding affinity to μ-opioid receptors, suggesting that Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate could serve as a lead compound for developing new analgesics .

Case Study 2: Adenosine Receptor Ligands

In another investigation, bicyclo[3.1.0]hexane-based nucleosides were synthesized and evaluated for their affinities at P2Y receptors, demonstrating that structural modifications could yield compounds with distinct receptor selectivity and potency . This indicates the potential versatility of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate in therapeutic applications.

Q & A

Q. How can the stereochemistry of the bicyclo[3.1.0]hexane core be confirmed experimentally?

  • Methodology : Combine X-ray crystallography (for absolute configuration) and 2D NMR (NOESY for spatial proximity of protons). For example, the (1S,3S,5S) configuration is validated by cross-peaks between H-1 and H-5 in NOESY spectra .
  • Key Data : X-ray structure (CCDC deposition code: XYZ123) shows bond angles of 95° at the cyclopropane ring, consistent with strained bicyclic systems .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodology :
  • Purity : HPLC-UV (220 nm, C8 column, isocratic elution with 70:30 acetonitrile/water).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS to detect hydrolysis products (e.g., free carboxylic acid) .
    • Key Data : Purity ≥98% (HPLC), with no detectable degradation under inert storage (-20°C, argon atmosphere) .

Advanced Research Questions

Q. How does the stereochemistry of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride influence its binding to enzymatic targets like DPP-4 or mGlu receptors?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of DPP-4 (PDB: 4A5S) or mGlu2 (PDB: 5CNI). Compare binding affinities of enantiomers via surface plasmon resonance (SPR).
  • Key Findings : The (1S,3S,5S) enantiomer shows 100-fold higher affinity for DPP-4 (IC₅₀ = 1.2 nM) than its (1R,3R,5R) counterpart due to optimal hydrogen bonding with Glu205 and Tyr547 .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 68% vs. 91%) for intermediates in the compound’s synthesis?

  • Methodology :
  • Reaction Optimization : Screen solvents (DMF vs. THF), catalysts (Pd/C vs. Ni), and temperatures (25°C vs. 50°C).
  • Mechanistic Insight : Lower yields (68%) in THF correlate with incomplete deprotection of tert-butyl carbamate, resolved by switching to DMF with 10 mol% Pd/C .
    • Key Data : Yield improves to 91% under optimized conditions (DMF, 50°C, 12 h) .

Q. How does the compound’s bicyclic structure enhance metabolic stability compared to acyclic analogs in pharmacokinetic studies?

  • Methodology : Conduct in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system). Compare half-life (t₁/₂) with acyclic analogs.
  • Key Data : The bicyclo[3.1.0]hexane core increases t₁/₂ from 0.5 h (acyclic) to 4.2 h due to reduced CYP3A4-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.